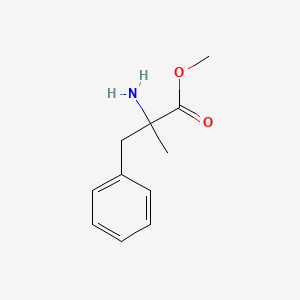
ethyl 3-(methoxymethyl)-1H-pyrrole-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-(methoxymethyl)-1H-pyrrole-2-carboxylate is an organic compound belonging to the pyrrole family Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom This specific compound features an ethyl ester group at the 2-position and a methoxymethyl group at the 3-position of the pyrrole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(methoxymethyl)-1H-pyrrole-2-carboxylate typically involves the reaction of 3-(methoxymethyl)pyrrole with ethyl chloroformate under basic conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the pyrrole ring attacks the carbonyl carbon of ethyl chloroformate, forming the ester linkage.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity, possibly using continuous flow reactors to ensure consistent product quality.
化学反応の分析
Types of Reactions
Ethyl 3-(methoxymethyl)-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the methoxymethyl group.
Major Products
Oxidation: Pyrrole-2-carboxylic acid derivatives.
Reduction: Alcohol or aldehyde derivatives.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
科学的研究の応用
Ethyl 3-(methoxymethyl)-1H-pyrrole-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways involving pyrrole derivatives.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of ethyl 3-(methoxymethyl)-1H-pyrrole-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The methoxymethyl group can enhance the compound’s solubility and bioavailability, facilitating its interaction with molecular targets.
類似化合物との比較
Similar Compounds
Ethyl 3-(hydroxymethyl)-1H-pyrrole-2-carboxylate: Similar structure but with a hydroxymethyl group instead of a methoxymethyl group.
Ethyl 3-(methyl)-1H-pyrrole-2-carboxylate: Lacks the methoxymethyl group, making it less polar.
Ethyl 3-(chloromethyl)-1H-pyrrole-2-carboxylate: Contains a chloromethyl group, which can undergo different substitution reactions compared to the methoxymethyl group.
Uniqueness
Ethyl 3-(methoxymethyl)-1H-pyrrole-2-carboxylate is unique due to the presence of the methoxymethyl group, which can influence its reactivity and interactions with other molecules. This functional group can enhance the compound’s solubility and provide additional sites for chemical modification, making it a versatile intermediate in organic synthesis.
特性
CAS番号 |
152401-27-9 |
|---|---|
分子式 |
C9H13NO3 |
分子量 |
183.2 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



